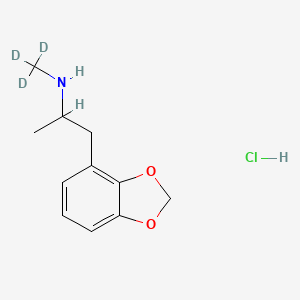
2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. . The compound is often utilized in analytical chemistry and forensic science for the purpose of tracing and quantifying the presence of its non-labeled counterpart.
Vorbereitungsmethoden
The synthesis of 2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride involves several steps, starting with the preparation of the methylenedioxy ring structure. This is typically achieved through the reaction of catechol with methylene chloride in the presence of a base. The next step involves the introduction of the deuterium-labeled methylamine group. This can be done by reacting the intermediate with deuterated methylamine under controlled conditions. The final step is the formation of the hydrochloride salt by treating the free base with hydrochloric acid .
Industrial production methods for this compound are similar to those used in laboratory settings but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed is the corresponding ketone.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride is widely used in scientific research, particularly in the following fields:
Biology: The compound is used in studies investigating the metabolic pathways and biological effects of methamphetamine derivatives.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of methamphetamine analogs, which can be crucial for developing therapeutic interventions.
Wirkmechanismus
The mechanism of action of 2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride is similar to that of its non-labeled counterpart. It acts as a releasing agent for serotonin, norepinephrine, and dopamine by inhibiting their reuptake and promoting their release into the synaptic cleft. This leads to increased concentrations of these neurotransmitters in the brain, resulting in enhanced mood, empathy, and sensory perception . The compound also interacts with the serotonin 5-HT1 and 5-HT2 receptors, contributing to its psychoactive effects .
Vergleich Mit ähnlichen Verbindungen
2,3-Methylenedioxy Methamphetamine-d3 Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in research settings. Similar compounds include:
3,4-Methylenedioxy Methamphetamine (MDMA): Known for its recreational use, MDMA has similar psychoactive effects but lacks the deuterium labeling.
2,3-Methylenedioxyamphetamine (2,3-MDA): Another positional isomer with similar chemical properties but different biological effects.
Methylone-d3 (hydrochloride): A deuterium-labeled analog of methylone, used in similar research applications.
These compounds share structural similarities but differ in their specific applications and effects, highlighting the uniqueness of this compound in scientific research.
Eigenschaften
Molekularformel |
C11H16ClNO2 |
|---|---|
Molekulargewicht |
232.72 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-4-yl)-N-(trideuteriomethyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(12-2)6-9-4-3-5-10-11(9)14-7-13-10;/h3-5,8,12H,6-7H2,1-2H3;1H/i2D3; |
InChI-Schlüssel |
QSEQMDJEMZTQSW-MUTAZJQDSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NC(C)CC1=C2C(=CC=C1)OCO2.Cl |
Kanonische SMILES |
CC(CC1=C2C(=CC=C1)OCO2)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


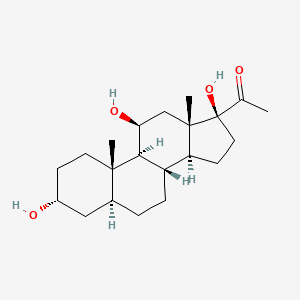
![4'-Methyl[2,2'-bipyridine]-4-carbonyl Chloride](/img/structure/B15294506.png)

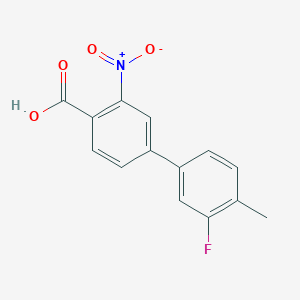
![6-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]cyclohexene-1-carboxylic acid](/img/structure/B15294513.png)
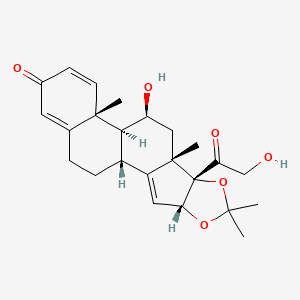
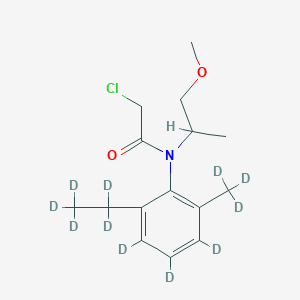

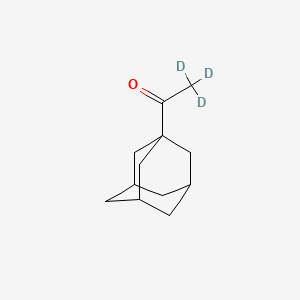
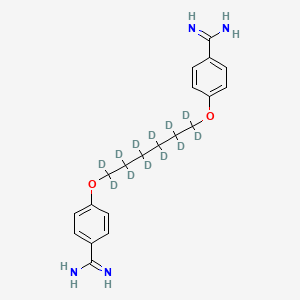
![1,2,3,4-Tetrahydro-2-[2-(4-hydroxyphenyl)-1-methylethyl]-4,6,8-isoquinolinetriol](/img/structure/B15294571.png)
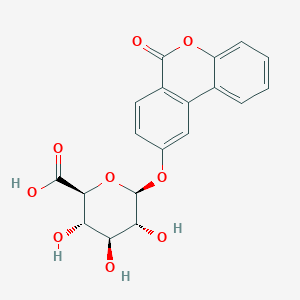
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B15294581.png)
![1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-2-carboxylic acid](/img/structure/B15294590.png)
